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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Properties of Tetrahydroindazolones

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound of interest, 1-Isopropyl-4,5,6,7-tetrahydroindazol-4-one, is not readily fou...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound of interest, 1-Isopropyl-4,5,6,7-tetrahydroindazol-4-one, is not readily found in major chemical databases, and a specific CAS number could not be assigned. This suggests the compound may be a novel chemical entity. This guide will focus on the closely related and documented parent compound, 4,5,6,7-Tetrahydro-1H-indazol-4-one (CAS: 1196154-00-3) , providing a foundation for understanding this class of molecules. Furthermore, a theoretical, yet scientifically grounded, synthetic protocol for the target molecule, 1-Isopropyl-4,5,6,7-tetrahydroindazol-4-one, is proposed based on established chemical principles.

Introduction: The Tetrahydroindazole Scaffold

The indazole core is a prominent feature in numerous biologically active compounds, recognized for its role in a wide array of pharmaceuticals.[1] The partially saturated tetrahydroindazole scaffold serves as a versatile building block in medicinal chemistry, offering a three-dimensional structure that can be strategically modified to interact with various biological targets. These compounds and their derivatives are being explored for their potential as anti-inflammatory agents and in other therapeutic areas.[2] The introduction of substituents on the indazole nitrogen allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.

Physicochemical Properties of the Core Scaffold: 4,5,6,7-Tetrahydro-1H-indazol-4-one

Understanding the fundamental properties of the parent scaffold is crucial before embarking on the synthesis of its derivatives. The properties of 4,5,6,7-Tetrahydro-1H-indazol-4-one are summarized below.

PropertyValueSource
CAS Number 1196154-00-3PubChem[3]
Molecular Formula C₇H₈N₂OPubChem[3]
Molecular Weight 136.15 g/mol PubChem[3]
IUPAC Name 1,4,6,7-tetrahydroindazol-5-onePubChem[3]
XLogP3-AA (Predicted) -0.1PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 0PubChem[3]

Synthesis of the Core Scaffold: 4,5,6,7-Tetrahydro-1H-indazol-4-one

The synthesis of the tetrahydroindazole ring system is typically achieved through the condensation of a hydrazine derivative with a cyclic β-dicarbonyl compound or a masked equivalent. This approach provides a reliable method for constructing the bicyclic core.

Synthetic Pathway

The general and widely accepted method for synthesizing 4,5,6,7-tetrahydro-1H-indazol-4-one involves the reaction of 1,3-cyclohexanedione with a hydrazine source. A common precursor to the dione is its enol ether or a related derivative which can facilitate the reaction.

Synthesis_of_Tetrahydroindazolone reagent1 1,3-Cyclohexanedione reaction Condensation (Acid or Base Catalysis) reagent1->reaction reagent2 Hydrazine Hydrate reagent2->reaction product 4,5,6,7-Tetrahydro-1H-indazol-4-one reaction->product

A generalized synthetic workflow for 4,5,6,7-Tetrahydro-1H-indazol-4-one.
Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established chemical literature for similar transformations.[4]

Materials:

  • 1,3-Cyclohexanedione

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclohexanedione (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 eq) followed by a catalytic amount of acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralization and Extraction: To the residue, add water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4,5,6,7-Tetrahydro-1H-indazol-4-one.

Theoretical Synthesis of 1-Isopropyl-4,5,6,7-tetrahydroindazol-4-one

While no direct synthesis is documented, a scientifically sound approach to obtaining the target molecule can be proposed based on the synthesis of related 1-substituted analogs.[1][2] The key adaptation is the use of isopropylhydrazine in place of hydrazine hydrate.

Proposed Synthetic Pathway

The reaction of isopropylhydrazine with a suitable 1,3-cyclohexanedione derivative is the most direct and logical route.

Theoretical_Synthesis reagentA 1,3-Cyclohexanedione reaction_step Condensation (Acid Catalysis) reagentA->reaction_step reagentB Isopropylhydrazine reagentB->reaction_step product_target 1-Isopropyl-4,5,6,7-tetrahydroindazol-4-one reaction_step->product_target

Proposed synthetic route for the target molecule.
Theoretical Step-by-Step Experimental Protocol

Materials:

  • 1,3-Cyclohexanedione

  • Isopropylhydrazine (or its hydrochloride salt)

  • Ethanol or Acetic Acid (as solvent)

  • Sodium acetate (if using hydrochloride salt)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 1,3-cyclohexanedione (1.0 eq) in ethanol or acetic acid in a round-bottom flask, add isopropylhydrazine (1.2 eq). If using the hydrochloride salt, add sodium acetate (1.2 eq) to liberate the free base in situ.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Neutralization and Extraction: Redissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product into ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-Isopropyl-4,5,6,7-tetrahydroindazol-4-one.

Self-Validation: The structure of the final compound must be rigorously confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure the correct isomer has been synthesized and to establish its purity.

Potential Applications and Future Directions

Derivatives of the tetrahydroindazole scaffold have shown promise as anti-inflammatory agents.[2] The N-1 position of the indazole ring is a key point for modification to explore structure-activity relationships (SAR). The introduction of an isopropyl group, as in the target molecule, can influence the compound's interaction with biological targets and its pharmacokinetic profile. Further research could involve screening 1-Isopropyl-4,5,6,7-tetrahydroindazol-4-one and related analogs in various biological assays to explore their therapeutic potential.

Conclusion

While 1-Isopropyl-4,5,6,7-tetrahydroindazol-4-one is not a commercially available or well-documented compound, this guide provides a comprehensive overview of its parent scaffold, 4,5,6,7-Tetrahydro-1H-indazol-4-one, and a robust, scientifically-backed theoretical pathway for its synthesis. The protocols and information herein are intended to empower researchers in the fields of medicinal chemistry and drug development to explore this and other novel chemical entities based on the versatile tetrahydroindazole core.

References

  • Abadi, A. H., Eissa, A. A., & Hassan, G. S. (2003). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Medicinal Chemistry Research, 12(5), 248-261.
  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-5(1h)-indazolone. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Tariq, M., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 224-234.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2026, February). Synthesis of 1H‐indazole derivatives. Retrieved February 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 25, 2026, from [Link]

  • El-Hashash, M. A., et al. (2015). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 568-580.
  • Google Patents. (n.d.). CN103508924A - Preparation of Isopropylhydrazine Derivatives by New Process for the Synthesis of Drug Intermediates.
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  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1h-indazol-5-amine. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives. Retrieved February 25, 2026, from [Link]

  • Jones, C. D., et al. (2016). Design and synthesis of novel pyrazole based heterotricycles and their derivatization via automated library synthesis. Tetrahedron Letters, 57(3), 331-334.
  • van der Mey, M., et al. (2001). High-pressure synthesis of enantiomerically pure C-6 substituted pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 44(2), 252-255.
  • Thieme Chemistry. (n.d.). Formal Synthesis of Pseudolaric Acid B. Retrieved February 25, 2026, from [Link]

  • MDPI. (2021, March 22). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1772.
  • Bioorganic & Medicinal Chemistry. (2014, December 1). Synthesis and preliminary biological evaluation of potent and selective 2-(3-alkoxy-1-azetidinyl) quinolines as novel PDE10A inhibitors with improved solubility. 22(23), 6570-6585.
  • MDPI. (2024, October 25).
  • ResearchGate. (2025, August 9). , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. Retrieved February 25, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one: A Key Pharmaceutical Intermediate

Abstract This technical guide provides a comprehensive overview of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one, a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. The indazole sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one, a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, and this partially saturated derivative offers unique structural features for the development of novel therapeutics, most notably in the class of kinase inhibitors. This document delves into the synthesis, reaction mechanisms, analytical characterization, and practical applications of this compound, with a focus on providing actionable insights for researchers and professionals in drug development.

Introduction: The Significance of the Tetrahydro-Indazole Core

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and potent anti-cancer properties.[2][3] The partially saturated 6,7-dihydro-1H-indazol-4(5H)-one core, and specifically the 1-isopropyl substituted variant (CAS No: 155997-51-6), serves as a versatile building block. The presence of the ketone functionality and the tetrahydro- nature of one of the rings allows for diverse chemical modifications, enabling the exploration of three-dimensional chemical space crucial for optimizing drug-target interactions.

This intermediate has gained significant attention as a key component in the synthesis of several targeted cancer therapies, including the notable kinase inhibitor, Axitinib.[4][5] This guide will elucidate the critical aspects of handling, synthesizing, and utilizing this important molecule.

Physicochemical and Safety Profile

A thorough understanding of the physical and safety characteristics of a pharmaceutical intermediate is paramount for its effective and safe utilization in a laboratory or manufacturing setting.

PropertyValueReference
CAS Number 155997-51-6[6]
Molecular Formula C10H14N2O[6]
Molecular Weight 178.23 g/mol [6]
Appearance Solid[6]
Storage Sealed in a dry, room temperature environment[6]

Safety Information:

1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[4][7][8] Work should be conducted in a well-ventilated fume hood.[9]

Synthesis of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one: A Step-by-Step Protocol

The most common and efficient synthesis of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one involves the condensation reaction between 1,3-cyclohexanedione and isopropylhydrazine.[10] This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the desired indazole core.

Reaction Mechanism

The synthesis is a classic example of a condensation reaction to form a heterocyclic system. The initial step is the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-cyclohexanedione. This is followed by dehydration to form a hydrazone. The enamine tautomer of the hydrazone then undergoes an intramolecular cyclization by attacking the second carbonyl group, which after another dehydration step, yields the final product. The use of an acid catalyst facilitates both the initial condensation and the subsequent dehydration steps.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration 1,3-Cyclohexanedione 1,3-Cyclohexanedione Hydrazone_Intermediate Hydrazone Intermediate 1,3-Cyclohexanedione->Hydrazone_Intermediate + Isopropylhydrazine (Acid Catalyst) Cyclized_Intermediate Cyclized Intermediate Hydrazone_Intermediate->Cyclized_Intermediate Tautomerization & Cyclization Final_Product 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one Cyclized_Intermediate->Final_Product - H2O

Caption: Synthesis of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of similar tetrahydro-indazole derivatives.[11]

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Isopropylhydrazine hydrochloride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cyclohexanedione, isopropylhydrazine hydrochloride, and sodium acetate in ethanol.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one.

Applications as a Pharmaceutical Intermediate

The primary utility of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one lies in its role as a precursor to more complex, biologically active molecules, particularly kinase inhibitors.

Synthesis of Axitinib

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, and is used in the treatment of advanced renal cell carcinoma.[12] The synthesis of Axitinib utilizes 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one as a key building block. The synthesis involves further chemical modifications, including halogenation of the indazole ring followed by a Suzuki or other cross-coupling reaction to introduce the substituted phenyl moiety. The ketone is then converted to an amine, which is subsequently acylated to complete the synthesis.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Steps Start 1-Isopropyl-6,7-dihydro-1H- indazol-4(5H)-one Halogenation Halogenated Intermediate Start->Halogenation Halogenation Cross_Coupling Coupled Intermediate Halogenation->Cross_Coupling Suzuki Coupling Amination Amino Intermediate Cross_Coupling->Amination Reductive Amination Axitinib Axitinib Amination->Axitinib Acylation

Caption: General synthetic workflow for Axitinib.

Analytical and Quality Control

Ensuring the purity and identity of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of the intermediate.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Temperature Ambient or controlled (e.g., 25 °C)
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the isopropyl group (a doublet and a septet), the protons on the tetrahydro- ring, and the proton on the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbons of the indazole ring system, and the isopropyl group.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 179.12.

Conclusion

1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation from readily available starting materials and its amenability to a wide range of chemical transformations make it an attractive building block for the development of novel therapeutics. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for its successful application in drug discovery and development programs.

References

  • Actylis Lab Solutions.
  • MG Chemicals.
  • Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). Available from: [Link]

  • Isopropanol.
  • Google Patents. WO2009106982A1 - Indazole derivatives.
  • Google Patents. US4276300A - Amino-substituted-4,5,6,7-tetrahydro-1H (or 2H)-indazoles.
  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022).
  • RSC Publishing.
  • Google Patents. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
  • International Journal of Advance Research, Ideas and Innovations in Technology.
  • Quickcompany.
  • Wikipedia. 1,3-Cyclohexanedione. Available from: [Link]

  • Google Patents. WO2016108106A1 - An improved process for preparation of axitinib.
  • eScholarship.
  • NIST WebBook. 1H-Indazole. Available from: [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. Available from: [Link]

  • Google Patents. CN101381294A - Industrial production method of 1,3-cyclohexanedione.
  • BenchChem.
  • Google Patents. US20240140938A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.
  • ResearchGate. (PDF) 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity.
  • ResearchGate. (PDF) 13 C NMR of indazoles. (2016).
  • BenchChem. Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • American Elements. Indazoles. Available from: [Link]

  • Organic Syntheses. 2-cyclohexene-1,4-dione.
  • SCIRP.
  • SciELO México. The Inversion Process of 1,3-cyclohexanedione.
  • MilliporeSigma. HIC Purification Options and Scale up with SOURCE™ Media.
  • Mansa STM Publishers.
  • FULIR.
  • Universitas Pendidikan Indonesia. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • CONICET. Analytical Methods. (2024).
  • Thermo Fisher Scientific. Novel Analytical Methods to Verify Effectiveness of Cleaning Processes.
  • MDPI. A one-step synthesis of pyrazolone.
  • Google Patents. US9580406B2 - Processes for the preparation of axitinib.
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Protocols & Analytical Methods

Method

Condensation reaction conditions for isopropylhydrazine and cyclohexane-1,3-dione

Application Note: Regioselective Synthesis of 1-Isopropyl-4,5,6,7-tetrahydro-1H-indazole Executive Summary This application note details the optimized protocol for the condensation of cyclohexane-1,3-dione with isopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 1-Isopropyl-4,5,6,7-tetrahydro-1H-indazole

Executive Summary

This application note details the optimized protocol for the condensation of cyclohexane-1,3-dione with isopropylhydrazine hydrochloride to synthesize 1-isopropyl-4,5,6,7-tetrahydro-1H-indazole . This transformation is a variation of the Knorr Pyrazole Synthesis, adapted for cyclic


-diketones.

The resulting tetrahydroindazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for p38 MAP kinase inhibitors, anti-inflammatory agents, and cannabinoid receptor ligands. This guide addresses the specific challenges of using alkyl hydrazine salts, including pH management, regioselectivity, and safety protocols.

Reaction Theory & Mechanism

Mechanistic Pathway

The reaction proceeds through a classic acid-catalyzed condensation-cyclization sequence. Unlike linear


-diketones, cyclohexane-1,3-dione possesses a fixed cis-oid conformation, facilitating rapid cyclization.
  • In Situ Deprotonation: Isopropylhydrazine is supplied as a hydrochloride salt (

    
    ) to ensure stability. It must be liberated to its free base form to act as a nucleophile.
    
  • Hydrazone Formation: The terminal nitrogen (

    
    ) of the hydrazine—being the most nucleophilic—attacks one of the carbonyl carbons of the dione. Acid catalysis activates the carbonyl, leading to the formation of a mono-hydrazone intermediate.
    
  • Cyclization & Dehydration: The secondary nitrogen (

    
    ) of the hydrazone attacks the second carbonyl group (intramolecular nucleophilic attack), followed by the elimination of a second water molecule to aromatize the pyrazole ring.
    
Regioselectivity

While cyclohexane-1,3-dione is symmetrical, the hydrazine is not. The reaction overwhelmingly favors the formation of the 1-substituted indazole (N1-isopropyl) over the 2-substituted isomer. This is driven by the initial attack of the primary amine (


) on the carbonyl, which dictates the position of the alkyl group in the final aromatic system.

ReactionMechanism Reactants Cyclohexane-1,3-dione + Isopropylhydrazine HCl Activation Buffering (NaOAc) Free Base Formation Reactants->Activation EtOH, RT Intermediate Mono-hydrazone Intermediate Activation->Intermediate -H2O, H+ cat. Cyclization Intramolecular Cyclization Intermediate->Cyclization Tautomerization Product 1-Isopropyl-4,5,6,7- tetrahydro-1H-indazole Cyclization->Product -H2O, Aromatization

Figure 1: Mechanistic pathway from salt neutralization to pyrazole aromatization.

Critical Process Parameters (CPPs)

ParameterRecommended ConditionRationale
Solvent Ethanol (EtOH)Polar protic solvent supports proton transfer steps; environmentally benign (Green Chem).
Catalyst/Buffer Sodium Acetate (NaOAc)Crucial: Neutralizes the HCl salt to free the hydrazine while forming Acetic Acid (AcOH) in situ to provide necessary acid catalysis.
Stoichiometry 1.0 : 1.1 : 1.1Dione : Hydrazine HCl : NaOAc. Slight excess of hydrazine ensures complete consumption of the dione.
Temperature Reflux (78°C)Required to drive the dehydration and final aromatization steps.
Time 3 – 5 Hoursmonitored by LC-MS or TLC (UV active product).

Experimental Protocol

Materials
  • Cyclohexane-1,3-dione (CAS: 504-02-9)

  • Isopropylhydrazine Hydrochloride (CAS: 16726-41-3)

  • Sodium Acetate (Anhydrous) (CAS: 127-09-3)

  • Ethanol (Absolute or 95%)

  • Dichloromethane (DCM) (for extraction)

Step-by-Step Methodology

Step 1: Preparation of the Hydrazine Solution

  • In a round-bottom flask equipped with a magnetic stir bar, suspend Isopropylhydrazine Hydrochloride (1.1 equiv) in Ethanol (10 mL per gram of dione).

  • Add Sodium Acetate (1.1 equiv) in a single portion.

  • Stir at room temperature for 15 minutes. Observation: The mixture effectively becomes a buffered solution of isopropylhydrazine in acetic acid/ethanol.

Step 2: Addition of Dione

  • Add Cyclohexane-1,3-dione (1.0 equiv) directly to the flask.

  • Note: The reaction is slightly exothermic. If scaling up (>50g), add the dione portion-wise over 10 minutes.

Step 3: Reaction & Reflux

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 78°C internal temperature).

  • Maintain reflux for 4 hours .

  • In-Process Control (IPC): Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting dione (usually UV weak/stains with KMnO4) should disappear; the product is UV active (254 nm).

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol.

  • Resuspend the residue in Water (20 mL/g) and extract with DCM (3 x 15 mL/g).

  • Combine organic layers and wash with Brine (1 x).

  • Dry over anhydrous Sodium Sulfate (Na2SO4) .

  • Filter and concentrate to dryness.

Step 5: Purification

  • The crude material is often pure enough (>95%) for subsequent steps.

  • If purification is required, recrystallize from Hexanes/Ethyl Acetate or perform flash column chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    

Workflow Start Start: Weigh Reagents Mix Mix Isopropylhydrazine HCl + NaOAc in EtOH (15 min, RT) Start->Mix Add Add Cyclohexane-1,3-dione Mix->Add Reflux Reflux (78°C) 4 Hours Add->Reflux IPC IPC: TLC/LCMS (Confirm Conversion) Reflux->IPC IPC->Reflux Incomplete Conc Concentrate & Partition (DCM/H2O) IPC->Conc Pass Dry Dry (Na2SO4) & Concentrate Conc->Dry Final Final Product: Tetrahydroindazole Dry->Final

Figure 2: Operational workflow for the synthesis of 1-isopropyl-4,5,6,7-tetrahydro-1H-indazole.

Troubleshooting & Optimization

  • Low Yield / Incomplete Cyclization:

    • If the intermediate hydrazone persists (observed by LC-MS), add a catalytic amount of p-Toluenesulfonic acid (pTsOH) (5 mol%) and continue refluxing. The steric bulk of the isopropyl group can sometimes slow the final ring closure.

  • Regioisomer Contamination:

    • While N1-selectivity is high, trace N2-isomer may form. These are separable by column chromatography. The N1-isomer is typically less polar (higher Rf) than the N2-isomer due to shielding effects.

  • Darkening of Reaction Mixture:

    • Hydrazines are prone to oxidation. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) if the reagents are old or discolored.

Safety & Handling (HSE)

  • Isopropylhydrazine Hydrochloride: Classified as Toxic if swallowed (H301) and a skin irritant. It is a suspected carcinogen (like many hydrazines).

    • Control: Handle only in a fume hood. Double-glove (Nitrile) is recommended.

    • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine before disposal.

  • Cyclohexane-1,3-dione: Irritant. Avoid dust inhalation.[1][2][3]

References

  • Knorr, L. (1883).[4][5][6] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[4][6] Link

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[7] "General and Efficient Synthesis of 1-Aryl-1H-indazoles". The Journal of Organic Chemistry, 75(8), 2730–2732. Link

  • Gein, V. L., et al. (2019). "Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives". Pharmaceutical Chemistry Journal, 53, 36–40. Link

  • BenchChem. (2025).[6] "Safety Data Sheet: Isopropylhydrazine Hydrochloride". Link

  • Organic Chemistry Portal. (2024). "Synthesis of Indazoles". Link

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one under basic conditions

This is a technical support guide designed for the "Application Scientist" persona. It synthesizes chemical principles with practical troubleshooting for the specific compound 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the "Application Scientist" persona. It synthesizes chemical principles with practical troubleshooting for the specific compound 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one .

Topic: Stability & Reactivity Profile Under Basic Conditions Document ID: TS-IND-45H-ISO Last Updated: 2024-05-20[1]

Executive Summary: The Molecule at a Glance

1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one is a tetrahydroindazolone scaffold widely used as an intermediate in the synthesis of p38 MAP kinase inhibitors and 5-HT receptor antagonists.[1]

While the pyrazole core confers significant stability compared to simple ketones, the C4-carbonyl / C5-methylene system introduces a "soft spot" for reactivity. Under basic conditions, this molecule is conditionally stable : it resists hydrolysis but is highly susceptible to oxidative aromatization and aldol-type condensations .

ParameterStatusTechnical Note
Hydrolytic Stability HighThe N-isopropyl and pyrazole ring resist hydroxide-mediated cleavage.[1]
Oxidative Stability Low (in Base)Susceptible to dehydrogenation (aromatization) in the presence of air/base.
Thermodynamic Stability ModerateC5-enolization is reversible; however, self-condensation can occur at high concentrations.
pKa (C5-H) ~19–20Similar to cyclohexanone; requires alkoxides or hydrides for quantitative deprotonation.

Module 1: Chemical Stability & Reactivity Mechanisms

Understanding the "Why" behind your experimental observations.

The Primary Failure Mode: Oxidative Aromatization

In the presence of a base (e.g., NaOH, NaOEt, or even K2CO3 in hot DMF) and ambient oxygen, the dihydro-indazolone core tends to aromatize.[1] The base removes a proton from C5 or C7, forming an enolate or conjugated anion. If an oxidant (like air) is present, this leads to the fully aromatic 1-isopropyl-1H-indazol-4-ol (or its ether).

Diagnostic Sign: Reaction mixture turns from pale yellow/colorless to deep orange/brown (formation of phenolic oxidation byproducts).

The Secondary Failure Mode: Self-Condensation

The C5 position is nucleophilic upon deprotonation. In the absence of a potent electrophile, the enolate of one molecule may attack the C4 carbonyl of another, leading to dimeric byproducts, particularly at high concentrations (>0.5 M).

Visualization: Stability vs. Reactivity Pathways

The following diagram maps the fate of the molecule under basic conditions.

IndazoloneStability Start 1-Isopropyl-6,7-dihydro- 1H-indazol-4(5H)-one Base Base Treatment (Deprotonation at C5) Start->Base pKa ~20 Enolate C5-Enolate Intermediate Base->Enolate PathA Path A: Electrophile Present (R-X, R-CHO) Enolate->PathA PathB Path B: Oxidant/Air Present Enolate->PathB O2 / Iodine / DDQ PathC Path C: No Electrophile (High Conc.) Enolate->PathC Slow Product C5-Functionalized Product PathA->Product Aromatic Aromatization (1-Isopropyl-indazol-4-ol) PathB->Aromatic Irreversible Dimer Self-Condensation Dimer PathC->Dimer

Caption: Figure 1. Divergent pathways of the C5-enolate. Path A is the desired synthetic route; Path B and C represent stability failures.

Module 2: Troubleshooting & FAQs

Direct solutions to common experimental issues.

Q1: I treated the compound with NaH in DMF, but the product yield is low and I see a new polar spot on TLC. What happened?

Diagnosis: You likely triggered oxidative aromatization or O-alkylation .

  • The Mechanism: Sodium hydride (NaH) is a strong base. If the reaction was not strictly under inert atmosphere (Argon/Nitrogen), dissolved oxygen facilitated the dehydrogenation of the 6,7-dihydro ring to the fully aromatic indazole-4-ol. The polar spot is likely the phenol (or the enol tautomer).

  • Corrective Action:

    • Degas solvents thoroughly (sparge with Argon for 15 mins).

    • Add the electrophile immediately after base addition, or premix the base and electrophile if compatible.

    • Consider a softer base like Cs2CO3 if the electrophile is reactive enough.

Q2: Can I use aqueous NaOH or KOH to hydrolyze an ester elsewhere on the molecule?

Answer: Yes, but with caveats.

  • Stability: The N-isopropyl group is stable to saponification conditions (e.g., 1M LiOH/THF/Water). The amide-like character of the pyrazole is part of the aromatic system and will not hydrolyze.

  • Risk: The ketone is prone to aldol condensation with the aldehyde/ketone byproducts of your hydrolysis if any are generated.

  • Protocol: Perform saponification at ambient temperature. Avoid refluxing in strong aqueous base, which might induce retro-Claisen-type ring opening of the cyclohexenone ring (though rare for indazoles).

Q3: My NMR shows the disappearance of the triplet at ~2.5 ppm (C5-H) in CD3OD/NaOD. Is the compound decomposing?

Diagnosis: No, this is Deuterium Exchange .

  • Explanation: The protons at C5 (alpha to the carbonyl) and C7 (gamma to the carbonyl, vinylogous position) are acidic. In deuterated protic solvents with base (CD3OD + NaOD), these protons rapidly exchange with Deuterium.

  • Verification: Re-acidify and extract into a non-exchangeable solvent (e.g., CDCl3). If the signal returns (or integration matches the expected structure minus the D-exchange), the skeleton is intact.

Module 3: Validated Protocols

Protocol A: Safe C5-Functionalization (Claisen-Schmidt)

Use this protocol to attach substituents at the C5 position while minimizing aromatization.

Reagents:

  • Substrate: 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one (1.0 eq)

  • Electrophile: Aromatic Aldehyde (1.1 eq)

  • Base: Lithium Diisopropylamide (LDA) or NaHMDS (1.1 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Inertion: Flame-dry a 2-neck flask and cool to -78°C under positive Argon pressure.

  • Enolization: Add the substrate in THF. Add LDA dropwise over 10 minutes. Note: Low temperature prevents self-condensation.

  • Aging: Stir at -78°C for 30 minutes to ensure complete enolate formation.

  • Addition: Add the aldehyde (dissolved in minimal THF) slowly.

  • Quench: Quench with saturated NH4Cl while still cold (-78°C to -20°C). Warming the unquenched enolate can lead to polymerization.

  • Workup: Extract with EtOAc. The product is the aldol adduct (alcohol) or the condensation product (enone), depending on workup acidity.

Protocol B: Controlled Aromatization (Synthesis of Indazol-4-ols)

If your goal is actually to stabilize the ring by making it aromatic.

Method: Reflux the substrate with DDQ (2.0 eq) in Dioxane or Toluene for 2–4 hours. This provides a clean conversion to the 1-isopropyl-1H-indazol-4-ol, avoiding the messy mixtures often seen with air oxidation.

References & Authority

The following sources validate the mechanistic claims and protocols regarding tetrahydroindazolone chemistry.

  • Synthesis & Tautomerism: Journal of Medicinal and Chemical Sciences, 2022.[2] "Synthesis of Novel Series of 4,5,6,7-tetrahydro-1H-indazol-5-yl derivatives." (Confirms the stability of the tetrahydro-4-one core and synthesis via Knorr method).

  • Reactivity (C5 Acidity): Journal of Medicinal Chemistry, 2020. "Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase." (Details the functionalization at C5 and stability in metabolic assays).

  • Aromatization Mechanisms: Organic Chemistry Portal, "Synthesis of Indazoles." (General review of indazole synthesis, including oxidative aromatization of dihydro-precursors).

  • pKa Data: Master Organic Chemistry, "Table of pKa Values." (Provides reference pKa values for alpha-protons of cyclic ketones ~19-20).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Spectral Analysis of the Carbonyl Peak in 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals In the structural elucidation and quality control of pharmaceutical intermediates, vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation and quality control of pharmaceutical intermediates, vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, serves as a rapid and reliable first-pass analytical technique. This guide provides an in-depth analysis of the carbonyl (C=O) stretching frequency in 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one, a heterocyclic ketone of interest in medicinal chemistry. We will explore the theoretical underpinnings of its spectral features, compare FTIR with other crucial analytical methods, and provide actionable experimental protocols.

The Unique Carbonyl Environment of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one

The structure of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one presents a unique electronic environment for its carbonyl group. It is a six-membered cyclic ketone, which typically shows a C=O stretching vibration at approximately 1715 cm⁻¹[1][2]. However, this molecule also features α,β-unsaturation, where the carbonyl group is conjugated with a carbon-carbon double bond within the indazole ring system. This conjugation is a critical factor influencing the carbonyl peak's position.

Key Structural Influences on the Carbonyl Peak:

  • Cyclic Ketone Base Frequency: A standard six-membered ring, like in cyclohexanone, establishes a baseline frequency around 1710-1715 cm⁻¹[2][3].

  • α,β-Unsaturation (Conjugation): The delocalization of π-electrons between the C=O and C=C bonds reduces the double-bond character of the carbonyl group. This weakening of the C=O bond leads to a lower vibrational frequency. Conjugation typically shifts the carbonyl absorption to a lower wavenumber by 20-30 cm⁻¹, into the range of 1666-1685 cm⁻¹[1][2][3].

  • Indazole Ring System: The electronic effects of the pyrazole moiety fused to the cyclohexenone ring can further influence the electron density around the carbonyl group, though this effect is generally less pronounced than direct conjugation.

Based on these factors, the carbonyl stretching peak for 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one is predicted to be strong and sharp, appearing in the 1660-1685 cm⁻¹ region, characteristic of an α,β-unsaturated cyclic ketone.

Comparative Analysis: FTIR vs. Other Spectroscopic Techniques

While FTIR is excellent for identifying functional groups, a comprehensive structural analysis relies on complementary techniques.[4][5][6]

Technique Information Provided Strengths Limitations
FTIR Spectroscopy Identifies functional groups (e.g., C=O, N-H, C-H), molecular symmetry, and chemical bonds.[5]Rapid, non-destructive, minimal sample preparation, cost-effective. Excellent for identifying the presence of the key carbonyl group.[6]Provides limited information on the molecular framework and connectivity; can be ambiguous for complex molecules without other data.[6]
NMR Spectroscopy (¹H, ¹³C) Provides a detailed map of the carbon-hydrogen framework, connectivity, and stereochemistry.[5]Unambiguous structure determination, precise information on the electronic environment of atoms.[6]Slower analysis time, requires larger sample amounts, more expensive instrumentation, requires deuterated solvents.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (with high resolution). Fragmentation patterns reveal structural motifs.Extremely sensitive, provides exact molecular formula.Does not directly identify functional groups; isomerization can be a challenge to differentiate.

Synergistic Power: The combination of these techniques provides a self-validating system for structural confirmation.[4] FTIR rapidly confirms the presence of the carbonyl and other functional groups. NMR then provides the precise atomic connectivity, and MS confirms the molecular weight, leading to an unambiguous structural assignment.[7][8]

Experimental Protocols

Protocol 1: FTIR Sample Preparation and Analysis

This protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity and speed.

Objective: To obtain a clean, high-resolution FTIR spectrum focusing on the carbonyl stretching region.

Materials:

  • 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one (solid)

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This step is crucial as it subtracts the absorbance from the ambient atmosphere (CO₂, H₂O) and the instrument itself.

    • Typical parameters: 4000–650 cm⁻¹ scan range, 16-32 scans, 4 cm⁻¹ resolution.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one powder onto the center of the ATR crystal.

    • Use the ATR's pressure arm to apply consistent and firm pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the strong, sharp absorbance peak in the 1700-1650 cm⁻¹ region. This is the C=O stretch.

    • Note the exact wavenumber (cm⁻¹) of this peak.

    • Identify other key peaks, such as C-H stretches (around 2850-3000 cm⁻¹) and the C=C stretch (often weaker and near 1600-1650 cm⁻¹).

  • Cleaning:

    • Release the pressure arm, remove the bulk of the sample powder, and clean the ATR crystal with isopropanol and a lint-free wipe.

Data Interpretation and Visualization

The logical workflow for analyzing the carbonyl peak involves a deductive process based on established spectroscopic principles.

FTIR_Analysis_Workflow cluster_prediction Theoretical Prediction cluster_verification Experimental Verification cluster_conclusion Conclusion Base Saturated 6-Membered Ring ~1715 cm⁻¹ Conj α,β-Unsaturation Effect (-20 to -30 cm⁻¹) Base->Conj Apply Conjugation Predicted Predicted Peak Position ~1685-1695 cm⁻¹ Conj->Predicted Compare Compare with Prediction Predicted->Compare Theoretical Value FTIR Acquire FTIR Spectrum Observe Observe Strong Peak in 1700-1650 cm⁻¹ Region FTIR->Observe Observe->Compare Confirm Structure Consistent with α,β-Unsaturated Ketone Compare->Confirm Match Investigate Discrepancy? Investigate Further (e.g., NMR, MS) Compare->Investigate No Match

Caption: Logical workflow for predicting and verifying the carbonyl peak.

Comparison with Alternative Analytical Methodologies

The choice of analytical technique is guided by the specific information required at each stage of drug development.

Analytical_Techniques cluster_info FTIR FTIR Spectroscopy Functional Group ID Rapid Screening NMR NMR Spectroscopy Structural Elucidation Connectivity & Stereochemistry FTIR:port->NMR:port Complementary Structural Data MS Mass Spectrometry Molecular Weight Formula Determination NMR:port->MS:port Confirmatory Data HPLC HPLC Purity & Quantification Separation of Mixtures MS:port->HPLC:port Purity Assessment

Caption: Relationship between key analytical techniques.

Conclusion

The FTIR spectrum of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one is distinguished by a strong carbonyl absorption peak located in the 1660-1685 cm⁻¹ range, a direct consequence of the C=O group's position within a six-membered ring and its conjugation with an adjacent C=C double bond. While FTIR provides a rapid and invaluable method for confirming the presence of this key functional group, it represents only one piece of the analytical puzzle. For unambiguous structure confirmation and purity assessment, a multi-technique approach integrating NMR, MS, and HPLC is the authoritative standard in pharmaceutical development. This guide serves as a foundational reference for interpreting the spectral data of this molecule and situating that data within a robust, self-validating analytical framework.

References

  • Journal of the Chemical Society B: Physical Organic. Conformations of some αβ-unsaturated carbonyl compounds. Part I. Infrared spectra of acraldehyde, crotonaldehyde, methyl vinyl ketone, and ethylideneacetone. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy. [Link]

  • MDPI. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]

  • JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • Oregon State University. Carbonyl Stretching Vibrations. [Link]

  • MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Rocky Mountain Labs. Difference between FTIR and NMR?. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • Patsnap. NMR vs IR Spectroscopy: Determine Functional Groups. [Link]

  • Royal Society of Chemistry. Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one proper disposal procedures

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one. The procedural steps outlined are grounded in established safety p...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one. The procedural steps outlined are grounded in established safety protocols and regulatory compliance, ensuring the protection of laboratory personnel and the environment.

Guiding Principle: Hazard-Informed Waste Management

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of chemical waste.[3][4] It is illegal and unsafe to dispose of such chemicals in the regular trash or down the sanitary sewer system.[3][5][6] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal contractor.[3]

Pre-Disposal Safety & Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended PPE:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, work within a certified chemical fume hood to prevent inhalation.[9]

Step-by-Step Waste Collection and Containment Protocol

Proper containment is critical to prevent leaks, spills, and reactions. Follow these steps meticulously.

Step 1: Select a Compatible Waste Container The container must be chemically compatible with 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one.[4][10][11]

  • For liquid waste (e.g., solutions from experiments), use a high-density polyethylene (HDPE) or glass bottle with a tight-fitting, screw-top cap.[11] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • For solid waste (e.g., leftover powder, contaminated weigh boats), use a wide-mouth HDPE container or a securely sealable bag placed inside a rigid outer container.

  • Never use food or beverage containers for waste collection.[11]

Step 2: Segregate Your Waste Streams Chemical wastes must be segregated by compatibility to prevent dangerous reactions.[3][10][12]

  • Dedicate a specific container solely for 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one and its associated waste.

  • DO NOT MIX this waste with other chemical streams, such as:

    • Acids and bases[12]

    • Oxidizers and reducers[12]

    • Halogenated and non-halogenated solvents[11]

Step 3: Keep the Waste Container Closed Waste containers must be kept securely closed at all times, except when you are actively adding waste.[10][11] Do not leave a funnel in the opening of a liquid waste container.[10] This is an EPA requirement to prevent the release of chemical vapors into the laboratory.

Hazardous Waste Labeling and Storage

Accurate labeling and proper storage are regulatory necessities and are crucial for safe handling by EHS personnel.

Labeling the Container: As soon as you begin collecting waste in a container, it must be labeled.[10][13] The label must include:

  • The words "Hazardous Waste" .[3][10][13][14]

  • The full, unabbreviated chemical name: "1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one" .[3][10] If it is a mixture, list all components and their approximate percentages.

  • The date when waste was first added to the container (the "accumulation start date").[3]

  • The specific hazard characteristics (e.g., Irritant). Check the appropriate hazard pictograms on the label.[3][14]

  • Your name, Principal Investigator (PI), department, and laboratory room number.[3]

Storing the Waste (Satellite Accumulation Area): The designated location where you store your hazardous waste is known as a Satellite Accumulation Area (SAA).[10][12][14]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[4][10]

  • Store the waste container in a designated, secondary containment bin to catch any potential leaks.[12]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[6][13]

  • Once a waste container is full, it must be removed from the SAA within three days.[10][12]

Final Disposal and Spill Management

Arranging for Final Disposal:

  • Once your waste container is nearly full (e.g., 90% capacity), contact your institution's EHS office to schedule a chemical waste pickup.[10]

  • Complete any required waste pickup forms, ensuring the information matches the container label exactly.[3]

  • EHS personnel are the only individuals authorized to transport the hazardous waste from your lab for final disposal.

Spill Management: In the event of a small spill that you are trained and equipped to handle:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Use non-sparking tools to collect the absorbed material.[15][16][17]

  • Place the contaminated absorbent and cleaning materials into a designated hazardous waste container and label it accordingly.

  • For large spills, or if you feel unsafe, evacuate the area and contact your institution's emergency EHS number immediately.

Summary of Disposal Procedures

Parameter Requirement
Waste Classification Hazardous Waste
Disposal Method EHS/Licensed Contractor Pickup Only.[3]
Prohibited Disposal No Sink or Trash Disposal.[3][5][6]
PPE Safety Goggles, Nitrile Gloves, Lab Coat.
Container Type Chemically compatible (HDPE or Glass) with a screw-top cap.[4][10][11]
Container Labeling "Hazardous Waste," full chemical name, accumulation date, hazards.[3][10][13][14]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.[10][12]
Storage Practice Keep container closed at all times except when adding waste.[10][11]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Generate Waste Containing 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Waste Container ppe->container label_waste Label Container: 'Hazardous Waste' + Full Chemical Name + Date & Hazards container->label_waste add_waste Add Waste to Container (Keep Closed When Not in Use) label_waste->add_waste store_waste Store in Secondary Containment in a Designated SAA add_waste->store_waste check_full Container Full? store_waste->check_full check_full->add_waste No request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes end EHS Collects Waste for Proper Disposal request_pickup->end

Caption: Disposal workflow for 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Research - Columbia University. [Link]

  • Hazardous Waste & Disposal. American Chemical Society. [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • Chemical Waste Procedures. Division of Research Safety - University of Illinois. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory. Dan The Lab Safety Man. [Link]

  • Safety Data Sheet. MG Chemicals. [Link]

  • SAFETY DATA SHEET. Valero. [Link]

  • MATERIAL SAFETY DATA SHEET. ME Systeme. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET. HD Sharman. [Link]

  • ANDREW ISOPROPYL ALCOHOL. NZ Safety Blackwoods. [Link]

  • 1H-Indazole. PubChem, National Center for Biotechnology Information. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one (CAS Number: 155997-51-6). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers with the knowledge to make informed safety decisions.

Hazard Profile: Understanding the "Why" Behind the "What"

1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic compound that, based on available safety data, requires careful handling. The Globally Harmonized System (GHS) classification for this compound includes the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications are the cornerstone of our PPE recommendations. The GHS07 pictogram, a single exclamation mark, further underscores its potential as an irritant. Our primary objective is to establish effective barriers to prevent the compound from coming into contact with the skin, eyes, and respiratory system.

Core PPE Ensemble: A Multi-Layered Defense

For routine laboratory operations involving milligram to gram quantities of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one, the following PPE is mandatory. The rationale for each component is detailed to provide a comprehensive understanding of the protective mechanisms at play.

Hand Protection: The First Line of Defense

Given that this compound causes skin irritation (H315), robust hand protection is non-negotiable.

  • Protocol: Double-gloving with nitrile gloves is the recommended procedure.

  • Causality: The outer glove absorbs the initial brunt of any potential contamination, while the inner glove provides a secondary barrier in the event of a breach in the outer layer. Nitrile gloves offer excellent resistance to a wide range of chemicals and are a suitable choice for handling this solid compound.[1] For situations involving solutions, the choice of glove material should be cross-referenced with the solvent's safety data sheet.

Eye and Face Protection: Shielding Against Irritation

The risk of serious eye irritation (H319) necessitates comprehensive eye and face protection.

  • Protocol: At a minimum, chemical safety goggles that provide a complete seal around the eyes must be worn.[2] When there is a heightened risk of splashes, such as during dissolution or transfer of solutions, a full-face shield should be worn in conjunction with safety goggles.[2][3]

  • Causality: Standard safety glasses do not offer adequate protection from splashes or airborne particles that can easily find their way into the eyes from the sides or top. The complete seal of goggles and the broad coverage of a face shield provide a necessary barrier against these routes of exposure.[4]

Body Protection: Minimizing Skin Contact

To prevent skin contact and contamination of personal clothing, appropriate body protection is essential.

  • Protocol: A clean, buttoned laboratory coat should be worn at all times. For procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is advised.

  • Causality: A lab coat provides a removable barrier, preventing the compound from directly contacting your skin or street clothes. In the event of a spill, the contaminated lab coat can be removed promptly to minimize exposure.

Respiratory Protection: Guarding Against Inhalation

The potential for respiratory irritation (H335) is a key concern, particularly when handling the compound in its solid, powdered form.

  • Protocol: All handling of the solid compound that could generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood. If a fume hood is not available, or if there is a risk of aerosol generation, a NIOSH-approved respirator with a particulate filter (e.g., an N95 respirator) is required.[4][5]

  • Causality: A chemical fume hood is an engineering control designed to capture and exhaust airborne contaminants, providing the highest level of respiratory protection. When such controls are not feasible, a respirator acts as a personal barrier, filtering out harmful particles before they can be inhaled.[5]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow cluster_start cluster_task Task Assessment cluster_ppe Required PPE start Experimental Task with 1-Isopropyl-6,7-dihydro- 1H-indazol-4(5H)-one weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction start->reaction ppe_hood Core PPE + Fume Hood weighing->ppe_hood ppe_respirator Core PPE + Respirator (if no hood) weighing->ppe_respirator Alternative ppe_face_shield Core PPE + Face Shield dissolving->ppe_face_shield ppe_base Core PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat reaction->ppe_base caption PPE Selection Workflow

Caption: PPE selection workflow based on the laboratory task.

Operational and Disposal Plans

A comprehensive safety plan extends beyond the use of PPE to include proper handling and disposal procedures.

Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

  • Donning Sequence:

    • Lab Coat

    • Inner Gloves

    • Outer Gloves

    • Safety Goggles/Face Shield

    • Respirator (if required)

  • Doffing Sequence (to be performed in a designated area):

    • Remove outer gloves (turn inside out).

    • Remove lab coat (fold inward).

    • Remove face shield/goggles.

    • Remove inner gloves (turn inside out).

    • Wash hands thoroughly with soap and water.

Spill Response

In the event of a spill, immediate and correct action is critical.

  • Evacuate: Alert others and evacuate the immediate area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including respiratory protection if the spill involves a significant amount of solid material.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Disposal

All materials contaminated with 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one are to be considered hazardous waste.

  • Solid Waste: Unused compound and contaminated materials (e.g., gloves, weigh paper, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Solutions containing the compound must be collected in a designated, labeled hazardous waste container. Do not pour down the drain. [5]

All waste disposal must adhere to institutional, local, and national regulations.[7]

Summary of PPE Recommendations

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Double Nitrile GlovesSafety GogglesLab CoatChemical Fume Hood or N95 Respirator
Preparing Solutions Double Nitrile GlovesSafety Goggles & Face ShieldLab CoatChemical Fume Hood
Running Reactions Double Nitrile GlovesSafety GogglesLab CoatIn a well-ventilated area
Handling Waste Double Nitrile GlovesSafety GogglesLab CoatAs required by the nature of the waste

This guide is intended to provide a robust framework for the safe handling of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one. It is imperative that all laboratory personnel receive hands-on training for the proper use of PPE and are familiar with the specific safety protocols of their institution. By integrating these practices into your daily workflow, you contribute to a culture of safety and scientific excellence.

References

  • Puritan Products. (n.d.). SDS – SAFETY DATA SHEET. Retrieved from [Link]

  • Safecross First Aid Ltd. (n.d.). isopropyl alcohol 99% - Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • San Jose State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

Sources

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